Cyclopentane, 1,2,4-trimethyl-, trans,cis-
Description
Overview of Trimethylcyclopentane Stereoisomerism
Trimethylcyclopentane can exist as several structural and stereoisomers depending on the attachment points and spatial orientation of the three methyl groups on the cyclopentane (B165970) ring. For 1,2,4-trimethylcyclopentane (B14176915), stereoisomerism arises from the different possible arrangements of the methyl groups above or below the plane of the ring. chegg.comchegg.com These arrangements give rise to cis/trans isomerism. wikipedia.org
The specific isomer, trans,cis-1,2,4-trimethylcyclopentane, denotes a configuration where the methyl groups at positions 1 and 2 are on opposite sides (trans) of the ring, while the groups at positions 2 and 4 are on the same side (cis). nih.govnist.gov The cyclopentane ring itself is not planar; it adopts puckered, non-planar conformations known as the "envelope" and "half-chair" to relieve the ring strain that would be present in a planar structure. wikipedia.org This puckering minimizes the eclipsing interactions between adjacent substituents, leading to a more stable molecule. wikipedia.org The existence of these multiple stereoisomers, each with unique physical properties, makes their separation and identification a complex task in organic analysis. wordpress.com
Significance in Contemporary Organic Chemistry Research
The significance of Cyclopentane, 1,2,4-trimethyl-, trans,cis- in modern organic chemistry is largely tied to its identity as a naphthene. taylorandfrancis.comuomosul.edu.iq Naphthenes, which are alicyclic hydrocarbons, are major components of crude oil, constituting a significant percentage of its volume. taylorandfrancis.comwisdomlib.org As such, trimethylcyclopentanes and other cycloalkanes are fundamental subjects in petroleum chemistry research. taylorandfrancis.com
The study of individual isomers like trans,cis-1,2,4-trimethylcyclopentane is important for creating detailed compositional models of gasoline and other fuels. Understanding the properties of these individual components helps in predicting and optimizing fuel performance. Furthermore, these compounds serve as reference standards in analytical chemistry for the characterization of complex hydrocarbon mixtures. coompo.com
Historical Context of Alicyclic Hydrocarbon Investigations
The study of alicyclic compounds, the class to which trimethylcyclopentanes belong, has a rich history dating back to the late 19th century. wikipedia.org In 1885, Adolf Baeyer proposed his "strain theory," which suggested that the stability of cycloalkanes depended on the deviation of their bond angles from the ideal tetrahedral angle. sips.org.in While this theory correctly explained the high reactivity of small rings like cyclopropane (B1198618), it incorrectly predicted that cyclopentane would be more stable than cyclohexane (B81311). sips.org.in
The limitations of Baeyer's planar ring assumption were later addressed by the work of Sache and Mohr around 1918. They proposed that larger rings, such as cyclohexane, are not flat but are "puckered" or "folded." sips.org.in This puckered conformation allows the bond angles to maintain the ideal tetrahedral geometry, thus relieving angle strain and resulting in a highly stable molecule. This concept of strain-free, non-planar rings was a crucial development in understanding the three-dimensional nature of cyclic molecules. The broader importance of alicyclic chemistry was recognized in 1910 when German chemist Otto Wallach received the Nobel Prize in Chemistry for his extensive work on these compounds. wikipedia.org
Role in Chemical Synthesis and Materials Science Research
In chemical synthesis, specific isomers of trimethylcyclopentane, including the trans,cis- variant, serve as building blocks for creating more complex molecules. coompo.com The synthesis of a particular stereoisomer requires carefully controlled methods to ensure the desired spatial arrangement of the substituent groups. General approaches to creating substituted cyclopentanes can involve the alkylation of a cyclopentane ring, although this often results in a mixture of products.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16883-48-0 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(1R,2R)-1,2,4-trimethylcyclopentane |
InChI |
InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
PNUFYSGVPVMNRN-HTQZYQBOSA-N |
SMILES |
CC1CC(C(C1)C)C |
Isomeric SMILES |
C[C@@H]1CC(C[C@H]1C)C |
Canonical SMILES |
CC1CC(C(C1)C)C |
physical_description |
Liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Flammable |
Synonyms |
(1α,2β,4α)-1,2,4-Trimethyl-cyclopentane; 1-trans-2-cis-4-Trimethylcyclopentane; trans-1,2,cis-1,4-1,2,4-Trimethyl-cyclopentane; trans,cis-1,2,4-Trimethylcyclopentane |
Origin of Product |
United States |
Nomenclature and Advanced Stereochemical Assignment
Systematic IUPAC Naming Conventions for 1,2,4-Trimethylcyclopentane (B14176915) Stereoisomers
The systematic naming of substituted cycloalkanes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). msu.eduucalgary.cafiveable.me For 1,2,4-trimethylcyclopentane, the cyclopentane (B165970) ring serves as the parent structure. ucalgary.cafiveable.meopenstax.org The carbon atoms of the ring are numbered to assign the lowest possible locants (numbers) to the methyl substituents. fiveable.melibretexts.org Numbering begins at one of the substituted carbons and proceeds around the ring in the direction that gives the next substituent the lowest number. libretexts.org
In the case of 1,2,4-trimethylcyclopentane, the locants for the methyl groups are 1, 2, and 4, regardless of the direction of numbering. To resolve this ambiguity, alphabetical order is considered, but since all substituents are methyl groups, this rule does not apply here. msu.edu Instead, the stereochemistry of the substituents becomes the deciding factor in assigning the complete IUPAC name.
The prefixes cis and trans are used to describe the relative positions of substituents on the ring. lumenlearning.comlibretexts.org Cis indicates that the substituents are on the same side of the ring, while trans signifies they are on opposite sides. lumenlearning.comlibretexts.org For a trisubstituted cycloalkane like 1,2,4-trimethylcyclopentane, the relationship between each pair of substituents must be considered. libretexts.org The specific isomer designated as "trans,cis-" indicates that the relationship between the substituents at positions 1 and 2 is trans, and the relationship between the substituents at positions 1 and 4 is cis. However, to provide a completely unambiguous name, the absolute configuration of each stereocenter must be determined.
Interplay of Common and Systematic Stereochemical Descriptors
While common descriptors like cis and trans provide a relative sense of stereochemistry, a more precise and unambiguous description is achieved through the use of systematic stereochemical descriptors such as the Cahn-Ingold-Prelog (R/S) system and, in some contexts, the α/β notation. nih.govwikipedia.orgreddit.com
The R/S system assigns an absolute configuration to each chiral center based on the priority of the groups attached to it, which is determined by atomic number. wikipedia.orgvanderbilt.eduwizeprep.com For the "trans,cis-" isomer of 1,2,4-trimethylcyclopentane, which can also be represented as (1α,2β,4α)-1,2,4-trimethylcyclopentane, the specific R/S designations depend on the enantiomer. nih.govchemeo.comnist.gov For instance, one enantiomer is identified as (1S,2S,4R)-1,2,4-trimethylcyclopentane. nih.gov
The α/β notation is another method used to denote the stereochemistry of substituents on a ring. In this system, substituents below the plane of the ring are designated as α, and those above the plane are designated as β. The "trans,cis-" isomer can be described using this notation. For example, the designation (1α,2β,4α)- indicates that the methyl groups at positions 1 and 4 are on the same side of the ring (α), while the methyl group at position 2 is on the opposite side (β). nih.govnist.govnist.gov This corresponds to a trans relationship between the C1 and C2 methyl groups and a cis relationship between the C1 and C4 methyl groups.
Analysis of Chirality and Stereocenters within the 1,2,4-Trimethylcyclopentane Framework
The 1,2,4-trimethylcyclopentane molecule contains three stereocenters at carbons 1, 2, and 4, where the methyl groups are attached. chegg.com A stereocenter is a carbon atom that is bonded to four different groups. The presence of multiple stereocenters gives rise to the possibility of several stereoisomers, including diastereomers and enantiomers. wordpress.com
The "trans,cis-" isomer of 1,2,4-trimethylcyclopentane is chiral, meaning it is non-superimposable on its mirror image. chegg.com This is because it lacks a plane of symmetry. The chirality of this specific isomer results in the existence of a pair of enantiomers. One enantiomer of the "trans,cis-" isomer has the (1S,2S,4R) configuration. nih.gov Its mirror image, the other enantiomer, would have the opposite configuration at all three stereocenters, which is (1R,2R,4S).
Synthetic Methodologies for Stereoisomers of 1,2,4 Trimethylcyclopentane
Stereoselective Synthesis Approaches
The controlled synthesis of specific stereoisomers of 1,2,4-trimethylcyclopentane (B14176915) is a significant challenge in organic chemistry, demanding precise control over the formation of multiple chiral centers. youtube.com Stereoselective strategies are paramount in achieving the desired trans,cis- arrangement of the methyl substituents on the cyclopentane (B165970) ring. These methods often involve either directing the stereochemical outcome of a ring-forming reaction or the stereocontrolled introduction of substituents onto a pre-existing cyclopentane core.
Catalytic Hydrogenation of Aromatic Precursors with Stereochemical Control
Catalytic hydrogenation of substituted aromatic compounds is a powerful method for the synthesis of saturated carbocycles. The stereochemical outcome of the hydrogenation of a trimethylbenzene precursor is highly dependent on the catalyst, reaction conditions, and the substitution pattern of the aromatic ring. osti.govyoutube.com For instance, the reduction of benzene (B151609) is challenging under normal conditions due to the stability of the aromatic system, but it can be achieved at elevated temperatures and pressures. youtube.com
The choice of catalyst is crucial for stereoselectivity. Heterogeneous catalysts like palladium, platinum, and ruthenium are commonly used. beilstein-journals.org For example, rhodium-based catalysts, particularly those with cyclic (amino)(alkyl)carbene (CAAC) ligands, have demonstrated high efficiency and selectivity for the cis-hydrogenation of aromatic rings. tcichemicals.com This approach allows for the synthesis of cis-configured cyclohexane (B81311) products while preserving other functional groups. tcichemicals.com While direct examples for 1,2,4-trimethylcyclopentane are not prevalent, the principles derived from the hydrogenation of aromatic hydrocarbons in gasoline fractions and other model systems are applicable. scispace.com The selective hydrogenation of aromatic ketones to benzylic alcohols, while avoiding hydrogenolysis, further illustrates the control that can be exerted by catalyst selection, sometimes requiring additives to prevent side reactions. beilstein-journals.org
Table 1: Catalyst Systems for Aromatic Hydrogenation
| Catalyst System | Substrate Type | Selectivity Noted | Reference |
|---|---|---|---|
| Cyclic (Amino)(Alkyl)Carbene (CAAC)-Rhodium Complexes | Aromatic Rings | cis-Selective Hydrogenation | tcichemicals.com |
| Pd(0)EnCat™ 30NP | Aromatic Ketones, Aldehydes, Epoxides | Selective reduction to alcohols over ring hydrogenation | beilstein-journals.org |
| Platinum Metals on Various Carriers | Gasoline Fractions (Aromatic Hydrocarbons) | Reduction of aromatic content | scispace.com |
Intramolecular Cyclization Reactions for Cyclopentane Ring Construction
The formation of the cyclopentane ring itself can be directed to yield specific stereoisomers. Intramolecular reactions, where a linear precursor molecule is induced to form a cyclic structure, are particularly powerful for this purpose.
Acid-catalyzed cyclization of acyclic precursors, particularly terpene derivatives, is a well-established method for constructing substituted cyclopentane rings. researchgate.net These reactions proceed through carbocationic intermediates, and the stereochemistry of the final product is determined by the conformation of the substrate during the cyclization cascade. researchgate.netscispace.com For example, the cyclization of geranyl acetate (B1210297) can be catalyzed by acids to produce cyclic isoprenoids. researchgate.net
Supramolecular catalysts, such as resorcinarene (B1253557) capsules, can mimic the pockets of cyclase enzymes, providing a controlled environment for the cyclization. nih.govacs.orgresearchgate.net These capsules can stabilize specific transition states and cationic intermediates, directing the reaction towards products that might be disfavored in solution. researchgate.net Mechanistic studies using these systems have provided evidence for the feasibility of direct isomerization of a geranyl cation to a cisoid isomer, a key step in forming certain cyclic terpenes. researchgate.net The cleavage of the leaving group is often the rate-determining step in these transformations. nih.govacs.org
Radical cyclization offers a complementary approach to forming cyclopentane rings, often under milder conditions than ionic reactions. harvard.edu These reactions typically involve the generation of a radical on a side chain, which then attacks a double bond within the same molecule in a 5-exo-trig cyclization to form a five-membered ring. harvard.edu This strategy is effective for the synthesis of highly functionalized cyclopentanes. rsc.orgacs.org
For instance, stereoselective carbocyclization reactions have been employed as the key step in the synthesis of polyhydroxylated cyclopentane derivatives from sugar-derived precursors. rsc.org The methodology can also involve processes like a Kolbe decarboxylation to generate the initial radical, which then undergoes intramolecular cyclization. organic-chemistry.org The versatility of radical reactions allows for the construction of strained or sterically hindered systems. harvard.edu
Intramolecular cycloaddition reactions provide a powerful means of constructing cyclopentane rings embedded within more complex polycyclic frameworks. While the Diels-Alder reaction is a classic example, other cycloadditions are also utilized. For instance, an intramolecular 1,3-dipolar cycloaddition has been used for the diastereoselective synthesis of a disubstituted cyclopentane containing a nitrogen-bearing quaternary carbon, which serves as a model for the core of certain polycyclic alkaloids. nih.govresearchgate.net
Photochemical [2+2] cycloadditions are another route, often used to create bicyclo[n.2.0] systems which can contain or be elaborated into cyclopentane rings. acs.org More recently, formal [4+1] cycloadditions involving photogenerated siloxycarbenes have been developed as a metal-free method to produce highly functionalized cyclopentenes from acyclic dienes. acs.org These reactions proceed through a transient cyclopropane (B1198618) intermediate that undergoes rearrangement to the more stable cyclopentene (B43876) ring. acs.org
Table 2: Intramolecular Cyclization and Cycloaddition Strategies
| Reaction Type | Precursor Type | Key Features | Reference |
|---|---|---|---|
| Acid-Catalyzed Cyclization | Acyclic Terpenes (e.g., Geranyl Acetate) | Proceeds via carbocationic intermediates; can be controlled by supramolecular catalysts. | researchgate.netresearchgate.net |
| Radical Cyclization | Unsaturated Carboxylic Acids or Halides | Forms functionalized cyclopentanes via 5-exo-trig cyclization. | rsc.orgorganic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Nitrones with Alkenes | Stereoselective formation of disubstituted cyclopentanes in polycyclic systems. | nih.govresearchgate.net |
Alkylation and Controlled Rearrangement Pathways for Specific Isomer Generation
The generation of the trans,cis- isomer of 1,2,4-trimethylcyclopentane can also be achieved by the controlled alkylation of a cyclopentane precursor or through specific rearrangement pathways. The α-alkylation of ketones is a fundamental C-C bond-forming reaction. Methods using silyl (B83357) enol ethers to alkylate ketones with tertiary alkyl halides, which are often problematic in classical enolate chemistry, have been developed. orgsyn.org
Another powerful strategy involves the intramolecular Friedel-Crafts acylation of precursors like vinyl chloride-bearing arylacetic acids to form substituted cyclopentenones. organic-chemistry.org These cyclopentenone intermediates can then be further functionalized. For example, a Suzuki cross-coupling can be used to introduce additional substituents. organic-chemistry.org Similarly, Friedel-Crafts alkylation of an aromatic ring with a molecule like chlorocyclopentane (B1362555) can attach the cyclopentane ring, which can then be further modified. reddit.com These methods provide access to a variety of substituted cyclopentanes and cyclopentenones, which are versatile precursors for the synthesis of specific target isomers through subsequent reduction and rearrangement steps.
Chiral Auxiliary and Asymmetric Catalyst-Controlled Syntheses for Enantioselective Production
The enantioselective synthesis of the trans,cis isomer of 1,2,4-trimethylcyclopentane, which possesses multiple chiral centers, requires precise control over the three-dimensional arrangement of the methyl groups on the cyclopentane ring. This is typically achieved through the use of chiral auxiliaries or asymmetric catalysts.
Chiral Auxiliaries: A common strategy involves the temporary incorporation of a chiral auxiliary into the substrate. This auxiliary, derived from a readily available chiral source, directs the stereochemical outcome of subsequent reactions. For the synthesis of substituted cyclopentanes, a chiral auxiliary can be attached to a precursor molecule, guiding the formation of the desired stereocenters through diastereoselective reactions. After the key stereochemistry-defining steps, the auxiliary is cleaved to yield the enantiomerically enriched target molecule. While specific examples for the synthesis of trans,cis-1,2,4-trimethylcyclopentane are not extensively documented in publicly available literature, the general approach would likely involve the diastereoselective alkylation or cyclization of a cyclopentanone (B42830) or cyclopentenone precursor bearing a chiral auxiliary.
Asymmetric Catalysis: An alternative and often more efficient approach is the use of a chiral catalyst. These catalysts, used in substoichiometric amounts, create a chiral environment that favors the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of a suitably substituted trimethylcyclopentene precursor using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, could potentially yield the desired trans,cis-1,2,4-trimethylcyclopentane with high enantiomeric excess. researchgate.netrsc.orgrsc.org The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.
Although direct research on the asymmetric synthesis of trans,cis-1,2,4-trimethylcyclopentane is limited, related studies on the stereoselective synthesis of functionalized cyclopentanes provide valuable insights. For example, rhodium-catalyzed domino reactions have been shown to produce highly functionalized cyclopentanes with excellent control over multiple stereocenters. nih.gov Such methodologies could potentially be adapted for the synthesis of the target trimethylated cyclopentane.
Stereochemical Validation and Purity Enhancement in Synthetic Procedures
Following the synthesis, the crucial steps of stereochemical validation and purity enhancement are necessary to confirm the identity and isomeric purity of the obtained product.
Stereochemical Validation: The determination of the relative and absolute stereochemistry of the 1,2,4-trimethylcyclopentane isomers is a non-trivial task.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis/trans relationships) of the methyl groups. nih.gov The coupling constants and through-space interactions, observable in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide definitive information about the spatial arrangement of the substituents on the cyclopentane ring.
Gas Chromatography (GC): Chiral gas chromatography is an essential technique for separating and quantifying the different enantiomers of the synthesized compound. chemrxiv.org By using a chiral stationary phase, the enantiomers interact differently with the column, leading to different retention times and allowing for the determination of the enantiomeric excess (ee) of the product. Data from the National Institute of Standards and Technology (NIST) indicates the availability of gas chromatography data for various stereoisomers of 1,2,4-trimethylcyclopentane, which can serve as a reference. nist.govnist.govnist.gov
Purity Enhancement: Achieving high isomeric purity often requires purification techniques capable of separating closely related stereoisomers.
Chromatography: Preparative gas chromatography or high-performance liquid chromatography (HPLC) using chiral stationary phases can be employed to separate the desired trans,cis isomer from other stereoisomers and enantiomers.
Crystallization: In some cases, diastereomeric derivatives of the target compound can be prepared, which may have different crystallization properties, allowing for separation through fractional crystallization. Subsequent removal of the derivatizing agent would then yield the pure enantiomer.
The combination of these analytical and purification techniques is paramount in ensuring that the synthesized "Cyclopentane, 1,2,4-trimethyl-, trans,cis-" is of the correct stereochemical configuration and high isomeric purity.
Advanced Spectroscopic Characterization for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering unparalleled insight into the conformation and stereochemistry of complex structures like trans,cis-1,2,4-trimethylcyclopentane. nih.gov The puckered, non-planar nature of the cyclopentane (B165970) ring results in distinct chemical environments for its protons and carbons, which can be probed using a suite of NMR experiments. wikipedia.org
One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information for structural assignment.
¹H NMR Spectroscopy : The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For trans,cis-1,2,4-trimethylcyclopentane, the spectrum is complex due to the molecule's asymmetry. The three methyl groups, being in unique stereochemical environments, are expected to produce three distinct signals, likely doublets, as they are coupled to the methine protons on the cyclopentane ring. The ring protons (methine and methylene) would appear as complex multiplets due to spin-spin coupling with neighboring protons. docbrown.info The integration of these signals would correspond to the number of protons in each environment (3H for each methyl group, etc.).
¹³C NMR Spectroscopy : The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. Given the lack of symmetry in the trans,cis- isomer, all eight carbon atoms (three methyls and five ring carbons) are chemically distinct and would therefore be expected to produce eight unique signals. The chemical shifts of these signals provide clues about their environment; for instance, carbons bearing methyl groups (C1, C2, C4) would have different shifts from the methylene (B1212753) carbons (C3, C5).
Table 1: Predicted 1D NMR Data for trans,cis-1,2,4-trimethylcyclopentane
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Multiple distinct signals for methyl groups and complex multiplets for ring protons. | Confirms the presence of different methyl environments and a complex, substituted cycloalkane structure. |
| ¹³C NMR | Eight unique signals. | Confirms the asymmetric nature of the molecule, with all carbons being chemically non-equivalent. |
Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by establishing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons, typically over two to three bonds. For trans,cis-1,2,4-trimethylcyclopentane, COSY would show correlations between the methine protons at C1, C2, and C4 and their adjacent methylene and methine protons on the ring, confirming the 1,2,4-substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to. It allows for the unambiguous assignment of proton signals to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the carbon skeleton. For example, the protons of the methyl group at C1 would show a correlation to the C1, C2, and C5 carbons, definitively placing it on the ring and adjacent to the C2 and C5 positions.
The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between protons that are close to each other in space, regardless of whether they are bonded. This makes it the premier NMR technique for determining the relative stereochemistry of a molecule. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment for trans,cis-1,2,4-trimethylcyclopentane:
An NOE correlation would be expected between the protons of the methyl group at C1 and the methine proton at C2, indicating their cis relationship (on the same side of the ring).
Conversely, a lack of or very weak NOE between the methyl groups at C1 and C4 would support their trans relationship (on opposite sides of the ring).
Correlations between the methyl group at C2 and the protons at C4 would further confirm the cis relationship between these two substituents.
Computer-Assisted Structure Elucidation (CASE) systems are powerful software tools that use spectroscopic data to determine the structure of an unknown compound. acdlabs.comacdlabs.com These programs have become increasingly vital in correctly identifying complex natural products and resolving ambiguous structures. nih.govrsc.org
In the context of trans,cis-1,2,4-trimethylcyclopentane, the process would involve:
Inputting all available NMR data (¹H, ¹³C, COSY, HSQC, HMBC) into the CASE program. researchgate.net
The software generates a list of all possible molecular structures that are consistent with the provided 2D correlation data. rsc.org
The program then predicts the ¹³C and ¹H NMR spectra for each candidate structure and compares them to the experimental spectra.
A ranked list of potential structures is produced, with the correct isomer, trans,cis-1,2,4-trimethylcyclopentane, identified as the best fit. The inclusion of NOE data can further refine this process to confirm the 3D stereochemistry. acdlabs.com
Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard a molecule, causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum is a unique fingerprint for the compound.
For trans,cis-1,2,4-trimethylcyclopentane (molecular weight: 112.21 g/mol ), the EI mass spectrum shows a molecular ion peak (M⁺) at m/z = 112. nist.gov The fragmentation pattern is dominated by the loss of alkyl groups, which is characteristic of saturated hydrocarbons. chemguide.co.uk The stability of the resulting carbocation fragments often dictates the intensity of the observed peaks.
Key fragmentation pathways include:
Loss of a methyl group (-CH₃) : This is a very common fragmentation, leading to a prominent peak at m/z = 97 (112 - 15).
Loss of an ethyl group (-C₂H₅) : This fragmentation results in a peak at m/z = 83 (112 - 29). The base peak (the most intense peak) in the spectrum of the (1α,2β,4α)-isomer is often at m/z = 43, corresponding to a propyl fragment ([C₃H₇]⁺), or at m/z=57 corresponding to a butyl fragment ([C₄H₉]⁺). libretexts.orgnist.gov
The precise ratio of these fragment ions can be used to differentiate trans,cis-1,2,4-trimethylcyclopentane from its other stereoisomers and constitutional isomers, as the relative positions of the methyl groups influence which fragmentation pathways are most favorable. chemguide.co.uknih.gov
Table 2: Key EI-MS Fragmentation Data for Cyclopentane, 1,2,4-trimethyl-, (1α,2β,4α)-
| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |
|---|---|---|---|
| 112 | [C₈H₁₆]⁺ | - | Molecular Ion (M⁺) |
| 97 | [C₇H₁₃]⁺ | CH₃ | Loss of a methyl group |
| 83 | [C₆H₁₁]⁺ | C₂H₅ | Loss of an ethyl group |
| 57 | [C₄H₉]⁺ | C₄H₉ | Butyl fragment |
| 43 | [C₃H₇]⁺ | C₅H₉ | Propyl fragment (often a prominent peak) |
Data derived from analysis of typical alkane fragmentation and the NIST mass spectrum for the compound. libretexts.orgnist.gov
Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS) for Isomer Identification
Gas chromatography-mass spectrometry (GC-MS) is an indispensable analytical method for the separation, identification, and quantification of individual components within a mixture. In the context of saturated hydrocarbons like 1,2,4-trimethylcyclopentane (B14176915), GC-MS provides crucial data for distinguishing between different stereoisomers, a task that is often challenging due to their similar physical and chemical properties.
The "trans,cis-" isomer of 1,2,4-trimethylcyclopentane, more formally designated as (1α,2β,4α)-1,2,4-trimethylcyclopentane, can be effectively separated from its other stereoisomers, such as the (1α,2α,4α)- and (1α,2α,4β)- forms, using gas chromatography. The separation is based on the differential partitioning of the isomers between a stationary phase within the GC column and a mobile gaseous phase. The time it takes for a compound to travel through the column to the detector is known as its retention time, a characteristic value that aids in its identification under a specific set of chromatographic conditions.
A standardized method for reporting retention times is the use of Kovats retention indices. This system relates the retention time of an analyte to the retention times of n-alkanes. For the (1α,2β,4α)-1,2,4-trimethylcyclopentane isomer, a range of Kovats retention indices on standard non-polar columns has been reported, which helps in its identification when analyzing complex hydrocarbon mixtures. nist.govnih.gov
Following separation by the gas chromatograph, the individual isomers are introduced into the mass spectrometer. Here, they are subjected to ionization, typically by a high-energy electron beam (electron ionization or EI). This process forms a molecular ion, which is the intact molecule with one electron removed, and a series of fragment ions. The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint that can be used for identification.
For 1,2,4-trimethylcyclopentane, the molecular ion is expected at a mass-to-charge ratio (m/z) of 112, corresponding to its molecular weight. nih.gov The fragmentation of the molecular ion is a complex process that involves the cleavage of chemical bonds. The relative abundance of the different fragment ions is influenced by the stability of the resulting carbocations and radical species.
While the mass spectra of stereoisomers are often very similar, subtle differences in the relative intensities of certain fragment ions can be discerned. These minor variations arise from the different spatial arrangements of the methyl groups, which can influence the steric environment and the relative ease of certain fragmentation pathways. For instance, the primary fragment ions for 1,2,4-trimethylcyclopentane are typically observed at m/z 70 and 55. nih.gov By carefully comparing the mass spectra of the separated isomers, obtained from the GC-MS analysis, it is possible to achieve stereochemical elucidation.
For example, the mass spectrum of (1α,2β,4α)-1,2,4-trimethylcyclopentane can be compared with the spectra of its stereoisomers, such as (1α,2α,4α)-1,2,4-trimethylcyclopentane and (1α,2α,4β)-1,2,4-trimethylcyclopentane . nist.govnist.gov While the major peaks will likely be present in all spectra, slight differences in the ratios of these peaks can provide the necessary information for a definitive identification.
Table 1: GC-MS Data for the Identification of Cyclopentane, 1,2,4-trimethyl-, trans,cis- and its Stereoisomers
| Compound Name | Stereochemical Designation | CAS Number | Kovats Retention Index (Non-polar column) | Key Mass Spectral Fragments (m/z) |
| Cyclopentane, 1,2,4-trimethyl-, trans,cis- | (1α,2β,4α)-1,2,4-trimethylcyclopentane | 16883-48-0 | 732 - 744 nist.govnih.gov | 112 (M+), 70, 55 nih.gov |
| Cyclopentane, 1,2,4-trimethyl-, cis,cis- | (1α,2α,4α)-1,2,4-trimethylcyclopentane | 2613-72-1 | Not widely reported | 112 (M+), 70, 55 nih.gov |
| Cyclopentane, 1,2,4-trimethyl-, cis,trans- | (1α,2α,4β)-1,2,4-trimethylcyclopentane | 4850-28-6 | Not widely reported | 112 (M+), 70, 55 nist.gov |
Conformational Analysis and Stereodynamic Studies
Intrinsic Cyclopentane (B165970) Ring Conformations and Pseudorotation Pathways
The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of all carbon-carbon bonds. To alleviate this strain, the ring puckers into non-planar conformations. masterorganicchemistry.com The two most recognized conformations are the envelope (C_s symmetry) , where one carbon atom is out of the plane of the other four, and the twist or half-chair (C_2 symmetry) , where two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. nih.gov
These conformations are not static but are in constant flux through a process known as pseudorotation . nih.govacs.org This is a low-energy process that involves a continuous wave-like motion of the ring, allowing the pucker to rotate around the ring without passing through the high-energy planar state. nih.govacs.org In unsubstituted cyclopentane, the envelope and twist conformations have very similar energies, and the barrier to pseudorotation is very low, making the molecule highly flexible at room temperature. nih.govnih.gov The pseudorotation pathway allows for the interconversion of ten distinct envelope and ten distinct twist conformations. acs.org
Influence of Methyl Substituents on Ring Dynamics and Conformational Strain
The introduction of methyl substituents onto the cyclopentane ring significantly influences its conformational landscape. The methyl groups introduce steric strain, primarily through gauche interactions, which are repulsive interactions between substituents on adjacent carbon atoms that are not in an anti-conformation. The relative positions of the methyl groups in trans,cis-1,2,4-trimethylcyclopentane will favor certain puckered conformations over others to minimize these steric clashes.
In the trans,cis-1,2,4-trimethylcyclopentane isomer, the methyl groups are positioned at C1, C2, and C4. The trans relationship between the C1 and C2 methyl groups and the cis relationship between the C1 and C4 methyl groups create a specific pattern of steric interactions that depends on which atoms are puckered. The most stable conformations will be those that minimize the number and severity of gauche interactions between the methyl groups and between methyl groups and ring hydrogens. For instance, conformations that place the bulky methyl groups in pseudo-equatorial positions are generally favored over those with pseudo-axial methyl groups, which would lead to more significant 1,3-diaxial-like interactions.
Analysis of Interconversion Barriers and Conformational Equilibria
The presence of methyl groups not only influences the static conformations but also the dynamics of pseudorotation. The energy barriers for interconversion between different envelope and twist conformers are no longer negligible as in unsubstituted cyclopentane. The energy of each conformation is determined by the sum of angle strain, torsional strain, and steric strain from the methyl groups.
Table 1: Illustrative Conformational Analysis of trans,cis-1,2,4-trimethylcyclopentane
| Conformer Type | Puckered Atom(s) | Relative Orientation of Methyl Groups | Expected Relative Energy |
| Envelope | C3 | 1(e), 2(a), 4(e) | High |
| Envelope | C4 | 1(e), 2(e), 4(a) | High |
| Envelope | C5 | 1(a), 2(e), 4(e) | High |
| Twist | C3, C4 | 1(e), 2(a), 4(a) | Medium |
| Twist | C4, C5 | 1(e), 2(e), 4(a) | Medium |
| Twist | C5, C1 | 1(a), 2(e), 4(e) | Medium |
| (Note: 'a' denotes pseudo-axial and 'e' denotes pseudo-equatorial. The relative energies are qualitative predictions based on general principles of steric strain.) |
Stereoelectronic Effects on Molecular Geometry and Relative Stability of Isomers
Beyond simple steric repulsion, stereoelectronic effects can also play a role in determining the conformational preferences and stability of trans,cis-1,2,4-trimethylcyclopentane. chegg.com Stereoelectronic effects arise from the interaction of orbitals, such as the stabilizing interaction between a filled bonding orbital (σ) and an empty anti-bonding orbital (σ*). chegg.com
Spectroscopic Probes of Conformational Preferences
Spectroscopic techniques are powerful tools for investigating the conformational equilibria of molecules like trans,cis-1,2,4-trimethylcyclopentane.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which changes with the conformation. In a rapidly interconverting system, observed chemical shifts are a population-weighted average of the shifts in the individual conformers.
Coupling Constants: Vicinal (3JHH) coupling constants between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, information about the time-averaged dihedral angles and thus the ring puckering can be obtained.
Nuclear Overhauser Effect (NOE): NOE experiments can provide information about through-space distances between protons. The observation of NOEs between specific protons can help to identify the predominant conformation(s) in solution.
Vibrational Spectroscopy (Infrared and Raman): The vibrational modes of the cyclopentane ring, particularly the ring-puckering and ring-breathing modes, are sensitive to the conformation. nih.gov In a substituted cyclopentane, the presence of multiple conformers can lead to the appearance of additional bands in the IR and Raman spectra, especially at low temperatures where the interconversion is slowed. Rotational-vibrational spectroscopy, in the gas phase, can provide highly accurate data on the rotational constants, which are directly related to the molecule's geometry in its ground and vibrationally excited states. acs.orgwikipedia.org
Table 2: Expected Spectroscopic Signatures for Conformational Analysis
| Spectroscopic Technique | Parameter | Information Gained |
| NMR | Chemical Shifts | Time-averaged electronic environment of nuclei |
| NMR | 3JHH Coupling Constants | Time-averaged dihedral angles and ring pucker |
| NMR | Nuclear Overhauser Effect (NOE) | Through-space proximity of protons, identifying predominant conformers |
| Vibrational (IR/Raman) | Ring Puckering Modes | Information on the puckering amplitude and phase |
| Rotational-Vibrational | Rotational Constants | Precise molecular geometry of conformers |
Computational Chemistry Investigations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and for analyzing the distribution of electrons within the molecule (electronic structure).
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A widely used and well-validated functional for organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. cam.ac.ukchemrxiv.org This functional has demonstrated reliability in predicting molecular geometries and energies for a wide range of systems.
Table 1: Recommended DFT Parameters for Geometry Optimization
| Parameter | Recommended Selection | Rationale |
| Exchange-Correlation Functional | B3LYP | A robust and widely validated hybrid functional for organic molecules. cam.ac.ukchemrxiv.org |
| Basis Set | 6-31G(d) or 6-311+G(d,p) | Provides a good balance of accuracy and computational cost for organic compounds. nih.gov |
| Solvent Model (if applicable) | IEFPCM | A common and effective continuum solvation model. nih.gov |
Ab Initio Methods for High-Level Energy and Wavefunction Calculations
Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate energy and wavefunction information. For a molecule like trans,cis-1,2,4-trimethylcyclopentane, methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be employed for benchmark energy calculations. These high-level calculations are crucial for obtaining a precise understanding of the molecule's stability and the subtle energetic differences between its various conformations.
Molecular Dynamics Simulations for Conformational Sampling and Trajectory Analysis
The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, such as the envelope and half-chair forms. The presence of three methyl substituents in the trans,cis arrangement on the 1,2,4-positions introduces additional conformational complexity. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this molecule over time.
By simulating the motion of the atoms based on a force field (a set of empirical potential energy functions), MD simulations can reveal the preferred conformations, the energy barriers between them, and the dynamic behavior of the molecule. researchgate.net This provides a more complete picture than static geometry optimizations, which only identify stationary points on the potential energy surface. For trans,cis-1,2,4-trimethylcyclopentane, MD simulations would be invaluable for understanding the interplay between ring pucker and the orientation of the methyl groups.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) from Computational Models
Computational models are increasingly used to predict spectroscopic parameters, which can be a powerful tool for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example. Recent advancements in machine learning and DFT-based methods have significantly improved the accuracy of these predictions. nih.govnih.govarxiv.org
For trans,cis-1,2,4-trimethylcyclopentane, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can be employed to calculate the nuclear magnetic shielding tensors. nih.gov These tensors are then converted into chemical shifts. The accuracy of these predictions is sensitive to the chosen DFT functional and basis set. nih.gov Comparing the computationally predicted ¹H and ¹³C NMR spectra with experimental data can provide strong evidence for the correct structural and stereochemical assignment.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts (Illustrative)
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (C1) | ~ 0.9 | Doublet |
| CH₃ (C2) | ~ 0.8 | Doublet |
| CH₃ (C4) | ~ 1.0 | Doublet |
| Ring Protons | 1.2 - 2.0 | Complex Multiplets |
Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual predicted values would require specific DFT calculations.
Theoretical Studies on Reaction Pathways, Transition States, and Energy Landscapes
Understanding the reactivity of trans,cis-1,2,4-trimethylcyclopentane involves exploring the energy landscapes of potential reactions. Computational chemistry can be used to map out reaction pathways, locate transition state structures, and calculate activation energies. For instance, theoretical studies could investigate the mechanisms of thermal decomposition, oxidation, or reactions with radicals. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and selectivity of different reaction channels. Such studies are fundamental to understanding the chemical behavior of this compound and for designing synthetic routes or predicting its fate in various chemical environments.
Reaction Mechanisms and Stereochemical Control
General Reaction Manifolds of Trimethylcyclopentanes (e.g., Oxidation, Reduction, Substitution)
As saturated hydrocarbons, trimethylcyclopentanes, including the trans,cis-1,2,4-isomer, exhibit reactivity characteristic of alkanes. Their reaction manifolds are generally limited to combustion (oxidation), halogenation (substitution), and certain catalytic dehydrogenation processes.
Oxidation: Complete combustion of 1,2,4-trimethylcyclopentane (B14176915) in the presence of excess oxygen yields carbon dioxide and water. This highly exothermic reaction is a fundamental characteristic of all hydrocarbons.
Reduction: Since trimethylcyclopentanes are fully saturated alkanes, they cannot be further reduced (hydrogenated). However, their synthesis often involves the reduction of a corresponding alkene. For instance, the hydrogenation of 1,2,4-trimethylcyclopentene over a platinum oxide (PtO₂) catalyst, also known as Adams catalyst, yields saturated 1,2,4-trimethylcyclopentane. vedantu.com In this type of reaction, the hydrogen atoms typically add to the double bond from the less sterically hindered face of the molecule, which influences the stereochemistry of the final product. vedantu.com
Substitution: Substitution reactions on the cyclopentane (B165970) ring or the methyl groups typically proceed via a free-radical mechanism, for example, in halogenation with chlorine or bromine upon exposure to UV light. This process is generally not selective and leads to a mixture of mono- and poly-halogenated isomers, as the reactivity of primary, secondary, and tertiary C-H bonds differs.
The general reactivity of these compounds is summarized in the table below.
| Reaction Type | Reagents | Conditions | Products |
| Oxidation (Combustion) | O₂ | Heat | CO₂, H₂O |
| Reduction (of precursor) | H₂, PtO₂ (Adams catalyst) | Pressure | 1,2,4-trimethylcyclopentane |
| Substitution (Halogenation) | Cl₂ or Br₂ | UV light | Mixture of halogenated isomers |
This table provides a general overview of the reaction types applicable to trimethylcyclopentanes.
Stereochemical Outcomes in Cyclopentane Ring-Opening and Ring-Closing Reactions
The stereochemistry of substituents on a cyclopentane ring profoundly influences the outcomes of both ring-opening and ring-closing reactions.
Ring-Opening Reactions: The opening of a cyclopentane ring is a challenging process due to the relatively low ring strain compared to cyclopropanes and cyclobutanes. libretexts.org However, under conditions such as pyrolysis, a biradical mechanism can lead to ring cleavage. arxiv.org The stereochemical relationship between the substituents will affect the stability of the resulting radical intermediates and influence the product distribution. For instance, the thermal decomposition of cyclopentane can yield products like 1-pentene or cyclopropane (B1198618) and ethylene. arxiv.org The specific stereoisomer of trimethylcyclopentane would be expected to influence the ratios of fragmentation products. Enantioselective methods have been extensively developed for the ring-opening of more strained cyclopropanes, which often involve the formation of specific stereoisomers. researchgate.net
Ring-Closing Reactions: The formation of a cyclopentane ring, or ring closure, is a common strategy in organic synthesis. organic-chemistry.orgoregonstate.edu The stereochemical outcome of these reactions is highly dependent on the mechanism and the stereochemistry of the acyclic precursor.
Metathesis: Ring-closing metathesis (RCM) is a powerful tool for forming five-membered rings. baranlab.org
Radical Cycloadditions: Stereoselective [3+2] cycloadditions of cyclopropyl ketones with alkenes can produce polysubstituted cyclopentanes with excellent control over the resulting stereocenters. organic-chemistry.org
Cationic Rearrangements: Ring expansion of a substituted cyclobutane can lead to a cyclopentane ring, often driven by the formation of a more stable carbocation and relief of ring strain. chemistrysteps.com
A rhodium-catalyzed reaction of vinyldiazoacetates with certain butenols can generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity (99% enantiomeric excess and >97:3 diastereomeric ratio). nih.gov This highlights the sophisticated control achievable in modern synthetic methods for ring formation.
Mechanisms of Isomerization and Epimerization at Stereocenters
The interconversion of stereoisomers of 1,2,4-trimethylcyclopentane can occur through mechanisms involving the temporary cleavage and reformation of bonds at one or more stereocenters.
Epimerization: This is the change in configuration at a single stereocenter. For a molecule like trans,cis-1,2,4-trimethylcyclopentane, epimerization at C1, C2, or C4 would lead to a different diastereomer. This process is particularly relevant for stereocenters that are adjacent to functional groups that can be temporarily removed and re-added, or through intermediates that allow for racemization or inversion.
Recent research has demonstrated methods for the epimerization of unactivated tertiary stereocenters, which are typically considered configurationally stable. nih.gov These methods can leverage radical reactions that selectively target C-H bonds. For example, a photocatalytic system can be used to abstract a hydrogen atom from a tertiary carbon, creating a planar radical intermediate. Subsequent re-hydrogenation can occur from either face, leading to a mixture of epimers and often favoring the thermodynamically more stable isomer. nih.gov Such a process could potentially be used to interconvert different stereoisomers of 1,2,4-trimethylcyclopentane.
Impact of Stereochemistry on Reaction Pathways, Regioselectivity, and Enantioselectivity
The specific three-dimensional arrangement of the methyl groups in trans,cis-1,2,4-trimethylcyclopentane is a critical factor in determining the outcome of its reactions.
Reaction Pathways: The stereochemistry dictates the steric environment around the molecule. Reagents will preferentially approach from the less hindered face of the cyclopentane ring, a principle demonstrated in the hydrogenation of 1,2,4-trimethylcyclopentene, where hydrogen adds to the side opposite the methyl groups to avoid steric hindrance. vedantu.com
Regioselectivity: In reactions involving the formation of an intermediate on the ring, such as a radical or a carbocation, the existing stereocenters can influence where the subsequent reaction occurs. For instance, in a radical halogenation reaction, the stability of the potential radical intermediates (tertiary > secondary > primary) is the primary driver for regioselectivity. However, the accessibility of the C-H bonds, governed by the stereochemistry of the methyl groups, will also play a crucial role. The reactivity of donor-acceptor cyclopropanes, for example, shows that the inherent electronic properties of the ring atoms determine regioselectivity, a principle that can be reversed using radical-based strategies. rsc.org
Enantioselectivity: If a reaction creates a new stereocenter, the existing chiral environment of the trimethylcyclopentane can lead to a preference for one enantiomer over the other. This is known as substrate-controlled stereoselectivity. Highly enantioselective reactions are often achieved using chiral catalysts that create a chiral environment, guiding the reaction pathway. nih.govresearchgate.net For example, the enantioselective synthesis of cyclopentanes bearing multiple stereocenters has been achieved with high precision using rhodium carbene-initiated domino sequences, where the catalyst and the substrate stereochemistry work in concert. nih.gov
Carbocation Stability and Rearrangement Pathways in Cyclopentane Systems
Carbocations are key reactive intermediates in many organic reactions, and their stability and propensity to rearrange are fundamental concepts.
Carbocation Stability: The stability of a carbocation is determined by factors that can delocalize its positive charge. The primary factors are the degree of substitution and resonance. masterorganicchemistry.comlibretexts.org
Substitution: Alkyl groups are electron-donating and stabilize a carbocation. libretexts.org Therefore, the order of stability is: tertiary (3°) > secondary (2°) > primary (1°) > methyl. libretexts.org In a 1,2,4-trimethylcyclopentane system, the loss of a hydride from a tertiary carbon (C1, C2, or C4) would generate a relatively stable tertiary carbocation.
Hyperconjugation: This involves the overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation, which helps to spread the positive charge. leah4sci.com
The stability order of carbocations is summarized below.
| Carbocation Type | Number of Alkyl Groups | Relative Stability |
| Tertiary (3°) | 3 | Most Stable |
| Secondary (2°) | 2 | Intermediate |
| Primary (1°) | 1 | Low Stability |
| Methyl | 0 | Least Stable |
This table illustrates the general trend in carbocation stability based on alkyl substitution. libretexts.orglibretexts.org
Rearrangement Pathways: Carbocations are prone to rearrangements to form more stable species. These rearrangements typically occur via 1,2-shifts of a hydride (H⁻) or an alkyl group (e.g., methyl). masterorganicchemistry.commasterorganicchemistry.com
Hydride/Alkyl Shifts: If a primary or secondary carbocation can rearrange to a more stable secondary or tertiary carbocation by shifting a neighboring hydride or alkyl group, this process is generally very fast. masterorganicchemistry.com For a carbocation on a trimethylcyclopentane ring, a 1,2-hydride shift could occur between adjacent carbons, or a 1,2-methyl shift could occur if it leads to a more stable carbocation.
Ring Expansion/Contraction: Carbocations adjacent to small, strained rings can undergo rearrangement through ring expansion. chemistrysteps.comyoutube.com For example, a carbocation on a methylcyclobutane can rearrange to a more stable cyclopentyl cation, driven by both the formation of a more substituted carbocation and the relief of ring strain. chemistrysteps.commasterorganicchemistry.com While cyclopentane itself is not highly strained, carbocation intermediates can still facilitate subtle changes in the ring structure. baranlab.org
Environmental Fate and Degradation Pathways
Biotic Degradation Mechanisms and Interaction with Microbial Communities
The biodegradation of Cyclopentane (B165970), 1,2,4-trimethyl-, trans,cis- involves the metabolic activity of microorganisms, which can utilize the compound as a source of carbon and energy. While many microorganisms can degrade a wide range of hydrocarbons, cycloalkanes can be more resistant to biodegradation than their linear counterparts. nih.gov
The microbial degradation of cycloalkanes often occurs through co-metabolism, where the microorganism does not use the cycloalkane as its primary growth substrate but degrades it in the presence of another primary substrate. researchgate.net Certain bacterial species, such as those from the genera Rhodococcus, Pseudomonas, and Acidovorax, have been identified as being capable of degrading cycloalkanes. researchgate.netresearchgate.netresearchgate.net
The typical aerobic biodegradation pathway for cycloalkanes involves the following steps:
Hydroxylation: The initial attack on the cycloalkane ring is usually catalyzed by a monooxygenase enzyme, which introduces a hydroxyl group (-OH) to form a cycloalkanol. microbiologyresearch.orgmicrobiologyresearch.org
Oxidation to a Ketone: The cycloalkanol is then further oxidized to a cycloketone by a dehydrogenase enzyme. microbiologyresearch.orgmicrobiologyresearch.org
Ring Cleavage: The cyclic ketone undergoes ring cleavage, often through a Baeyer-Villiger monooxygenase, which inserts an oxygen atom into the ring to form a lactone (a cyclic ester). microbiologyresearch.orgmicrobiologyresearch.org
Hydrolysis and Further Metabolism: The lactone is then hydrolyzed to a linear, open-chain carboxylic acid, which can then be further metabolized through pathways such as β-oxidation. microbiologyresearch.orgmicrobiologyresearch.orgnih.gov
Under anaerobic conditions, the degradation of cycloalkanes can also occur, often initiated by the addition of the cycloalkane to fumarate, a common intermediate in cellular metabolism. nih.gov Studies on C7 and C8 iso-alkanes under methanogenic conditions have shown that some isomers are readily degraded while others are more recalcitrant, suggesting that the specific structure of the molecule plays a significant role in its biodegradability. nih.gov
Volatilization and Leaching Characteristics in Soil and Aquatic Environments
The movement of Cyclopentane, 1,2,4-trimethyl-, trans,cis- between air, water, and soil is largely determined by its volatility and its tendency to sorb to soil and sediment particles.
Volatilization: Due to its nature as a volatile organic compound, volatilization from water and soil surfaces is a significant environmental transport process. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant (H). While an experimental value for this specific isomer is not available, estimation methods based on its structure and physical properties can be used. For related trimethylcyclopentanes, estimated Henry's Law constants are available, suggesting a moderate to high potential for volatilization from aquatic systems. henrys-law.orghenrys-law.org
Leaching: Leaching is the process by which a chemical moves through the soil with water. The potential for a chemical to leach is related to its sorption to soil particles, which is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com A low Koc value indicates weak sorption and a higher potential for leaching into groundwater, while a high Koc value suggests strong sorption and limited mobility. For nonpolar organic compounds like trimethylcyclopentane, sorption is primarily to the organic matter in the soil. korea.ac.krecetoc.org Estimated log Koc values for similar compounds suggest a moderate to low potential for leaching, meaning the compound will have some mobility in soil but will also partition to the organic fraction. nih.gov
The following table provides estimated physicochemical properties relevant to the volatilization and leaching of trimethylcyclopentanes.
| Property | Estimated Value | Significance |
| Henry's Law Constant (H) | High (estimated) | High potential to volatilize from water to air. |
| Soil Sorption Coefficient (log Koc) | Moderate (estimated) | Moderate mobility in soil with some potential for leaching. |
Note: These are estimated values for related compounds and should be used as an indication of potential behavior.
Environmental Transport and Distribution Modeling (e.g., Fugacity-Based Approaches)
Fugacity-based models are valuable tools for predicting the environmental distribution of chemicals like Cyclopentane, 1,2,4-trimethyl-, trans,cis-. researchgate.netulisboa.pt Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, is used to model the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment. tul.czunipd.it
Fugacity Models (Level I, II, and III):
Level I models calculate the equilibrium distribution of a chemical in a closed system, providing a basic understanding of where the chemical is likely to accumulate. trentu.ca
Level II models build on this by considering a steady-state system with continuous emissions and losses through advection and degradation, but still assume equilibrium between compartments. trentu.ca
Level III models offer a more realistic scenario by removing the assumption of inter-compartmental equilibrium. trentu.catrentu.ca They consider the rates of transport between compartments, providing a more dynamic picture of the chemical's fate. trentu.caulisboa.pt
To run these models for Cyclopentane, 1,2,4-trimethyl-, trans,cis-, key input parameters are required, including its physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient), degradation rates in different media, and emission rates. While specific experimental data for this isomer are limited, estimated values can be used to provide an initial assessment of its likely environmental distribution. Given its volatility and moderate soil sorption, a Level III fugacity model would likely predict that a significant fraction of this compound released to the environment would reside in the atmosphere, with smaller amounts partitioning to soil and water. ulisboa.pttul.cz
Identification and Characterization of Environmental Degradation Products
The degradation of Cyclopentane, 1,2,4-trimethyl-, trans,cis- in the environment leads to the formation of a variety of transformation products.
Atmospheric Degradation Products: As a result of atmospheric oxidation by OH radicals, a range of oxygenated products can be formed. Based on studies of similar alkanes, potential degradation products include: nih.govcopernicus.org
Carbonyl compounds: Ketones and aldehydes are common products of alkane oxidation. For example, the oxidation of branched C8 alkanes can yield acetone (B3395972) and other smaller carbonyls. nih.gov
Hydroxycarbonyls: These compounds contain both a hydroxyl and a carbonyl group. nih.gov
Alkyl nitrates: Formed from the reaction of peroxy radicals with NO. nih.gov
Carboxylic acids: Further oxidation can lead to the formation of various organic acids.
These degradation products can contribute to the formation of secondary organic aerosol (SOA) and can have their own environmental and health impacts. copernicus.orgbohrium.com
Biotic Degradation Products: Microbial degradation of Cyclopentane, 1,2,4-trimethyl-, trans,cis- is expected to produce a series of metabolic intermediates. Based on the known pathways for cycloalkane biodegradation, these could include: nih.govmicrobiologyresearch.orgmicrobiologyresearch.orgnih.gov
Trimethylcyclopentanol: The initial product of hydroxylation.
Trimethylcyclopentanone: The subsequent oxidation product.
Lactones: Formed by ring cleavage.
Linear carboxylic acids: Resulting from the hydrolysis of lactones, which are then further broken down.
The identification and characterization of these degradation products are crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound.
Advanced Analytical Method Development for Isomer Analysis
Gas Chromatography (GC) for Isomer Separation and Quantitative Analysis
Gas chromatography (GC) is a primary technique for separating volatile compounds like trimethylcyclopentanes. libretexts.org The components of a sample are vaporized and carried by an inert gas through a column containing a stationary phase. libretexts.org Separation is achieved based on the differential interactions of the isomers with this stationary phase.
The separation of stereoisomers, including enantiomers and diastereomers, of 1,2,4-trimethylcyclopentane (B14176915) necessitates the use of specialized GC columns with chiral stationary phases (CSPs). chromatographyonline.com Standard non-chiral columns, such as those with 100% dimethylpolysiloxane, are effective for separating hydrocarbons by boiling point but often fail to resolve structurally similar isomers. phenomenex.com
Chiral GC has become a powerful tool for resolving enantiomers of a wide range of compounds, including hydrocarbons. chromatographyonline.comresearchgate.net The most effective and widely used CSPs for this purpose are based on derivatized cyclodextrins. chromatographyonline.comresearchgate.net These macromolecules are added to common stationary phases, like cyanopropyl-dimethyl polysiloxane, creating a chiral environment within the column. gcms.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the cyclodextrin (B1172386) selector. bgb-analytik.com Differences in the stability of these complexes lead to different retention times and, thus, separation. bgb-analytik.com
The choice of cyclodextrin and its derivatives is crucial for achieving optimal resolution. For instance, beta-cyclodextrins derivatized with various alkyl groups can offer unique selectivities for different compound classes. gcms.czuni-muenchen.de The specific interactions, which can include hydrogen bonding, charge-transfer, and steric hindrance, are highly specific to the structures of both the isomer and the chiral selector. uni-muenchen.de For complex mixtures of isomers like trimethylcyclopentanes, screening multiple CSPs is often necessary to find a column that provides adequate resolution (separation factor α > 1.1). bgb-analytik.com
Table 1: Examples of Chiral Stationary Phases for GC
| CSP Type | Base Polymer | Common Applications |
|---|---|---|
| Derivatized Cyclodextrins | Polysiloxane | Broad-spectrum enantiomeric separations of hydrocarbons, fragrances, pharmaceuticals chromatographyonline.comresearchgate.net |
| Chirasil-Val | Polysiloxane | Enantioselective analysis of amino acids uni-muenchen.de |
| Metal Complexes | N/A | Chiral separations based on metal coordination uni-muenchen.de |
Detailed Hydrocarbon Analysis (DHA) is a specialized GC technique used extensively in the petroleum industry to determine the individual hydrocarbon components in light petroleum streams like gasoline and naphtha. phenomenex.comciinformatics.co.uk These analyses are crucial for assessing fuel quality, optimizing refinery processes, and meeting regulatory standards. ciinformatics.co.uk The method is sometimes referred to as PONA, PIONA, or PIANO analysis, as it quantifies Paraffins, Iso-paraffins, Olefins, Naphthenes, and Aromatics. phenomenex.com
For the analysis of complex mixtures containing C8 naphthenes such as trans,cis-1,2,4-trimethylcyclopentane, DHA methods typically employ long, high-resolution capillary columns. anchem.plgassite.com A common choice is a 100m column with a non-polar stationary phase like 100% dimethylpolysiloxane, which separates compounds primarily based on their boiling points. phenomenex.comvuvanalytics.com
The identification of hundreds of chemical components in a single gasoline sample is a significant challenge. phenomenex.com To ensure accurate peak assignment, DHA relies on Kovats Retention Indices (RI). ciinformatics.co.uk The system is calibrated with a mixture of n-alkanes, and the retention indices of unknown peaks are calculated and matched against extensive databases. ciinformatics.co.uk Advanced flow controllers in modern GCs enhance the reproducibility of these retention indices, which is critical for preventing misidentification of closely eluting isomers like the various trimethylcyclopentanes. shimadzu.com.br Some DHA methods may use a tuning column with a phenyl-polydimethylsiloxane phase to provide additional selectivity that helps resolve certain aromatic compounds from naphthenes and paraffins. phenomenex.com
Table 2: Typical GC-DHA System Parameters
| Parameter | Specification | Purpose |
|---|---|---|
| Column | 100 m x 0.25 mm ID, 0.5 µm film | High-resolution separation of complex hydrocarbon mixtures gassite.com |
| Stationary Phase | 100% Dimethylpolysiloxane (non-polar) | Separation primarily by boiling point phenomenex.com |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column vuvanalytics.comscribd.com |
| Oven Program | Temperature ramp (e.g., 35°C to 200°C) | To elute a wide range of components from low to high boiling points vuvanalytics.com |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Universal hydrocarbon detection (FID) or enhanced identification (MS) gassite.com |
| Identification | Kovats Retention Index Matching | Accurate and reproducible peak identification in complex chromatograms ciinformatics.co.uk |
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution
While GC is dominant for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) provides a powerful alternative, particularly for preparative-scale separations or when derivatization is undesirable.
Similar to GC, HPLC utilizes chiral stationary phases (CSPs) to resolve enantiomers. Chiral separations in HPLC depend on the formation of transient diastereomeric complexes between the analyte and the CSP. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) (RegisCell®) and amylose (B160209) (RegisPack®), are known for their broad selectivity. bgb-analytik.com For a challenging separation like that of 1,2,4-trimethylcyclopentane isomers, a screening process involving multiple columns with different chiral selectors is often the most effective strategy to achieve baseline resolution. bgb-analytik.com The ability to use HPLC for both analytical and preparative work allows for the isolation of pure stereoisomers for use as reference standards or for further research.
Hyphenated Analytical Techniques (e.g., GCxGC, LC-MS) for Enhanced Characterization
To overcome the limitations of single-dimension chromatography, hyphenated techniques are employed. These methods couple two or more analytical instruments to provide enhanced separation and identification capabilities.
For highly complex hydrocarbon mixtures like heavy naphtha, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly increased peak capacity and resolving power compared to conventional GC. researchgate.net In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a column with a different stationary phase. researchgate.net This results in a structured two-dimensional chromatogram that can separate co-eluting peaks from a one-dimensional analysis. researchgate.net Coupling GCxGC with techniques like an olefin trap can further simplify the chromatogram by selectively removing entire classes of compounds, improving the resolution between saturate and unsaturated hydrocarbons. researchgate.net
The coupling of a mass spectrometer (MS) to a GC system (GC-MS) is invaluable for the positive identification of isomers. While isomers may have similar retention times, their mass spectra provide structural information that aids in their identification. anchem.plgassite.com For example, the NIST database contains mass spectral data for various 1,2,4-trimethylcyclopentane isomers that can be used for library matching. nih.gov
Development and Certification of Reference Materials (CRMs) for Purity and Identity Confirmation
The development and use of Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy and validity of analytical measurements. A CRM is a standard of high purity and well-characterized properties used to calibrate instruments and validate analytical methods. For a compound like trans,cis-1,2,4-trimethylcyclopentane, a CRM would be essential for confirming its identity in a complex mixture and for accurate quantitative analysis. The National Institute of Standards and Technology (NIST), for example, provides reference data and, in some cases, physical standards for various chemical compounds, which are critical for quality control in analytical laboratories. nist.govnist.gov The synthesis and purification of a specific stereoisomer, often confirmed by techniques like HPLC and GC and characterized by NMR, is the first step in producing a potential CRM.
Research Applications and Contributions to Materials Science
Role as Versatile Chemical Building Blocks in Advanced Organic Synthesis
Cyclopentane (B165970), 1,2,4-trimethyl-, trans,cis-, is recognized as a valuable building block in the synthesis of other chemical compounds. guidechem.comcoompo.com Its distinct three-dimensional structure makes it a useful tool for investigations into stereoisomerism and conformational analysis in organic chemistry. musechem.com The specific arrangement of its methyl groups can influence the reactivity and properties of larger molecules synthesized from it.
The compound is considered particularly significant in the fields of medicinal chemistry and pharmaceutical production, where it serves as a starting material. guidechem.com Furthermore, isotopically labeled versions, such as 1-trans-2-cis-4-Trimethylcyclopentane-d3, have been synthesized, highlighting its role as a specialized analog for advanced research applications. chemicalbook.com
Applications in Specialty Chemical Production and Manufacturing
In the broader context of manufacturing, this cycloalkane is utilized in the development of new materials and specialty chemicals. musechem.com While specific industrial-scale production processes using this isomer as a primary feedstock are not widely documented, its role as a precursor in pharmaceutical synthesis points to its application in high-value, specialized chemical manufacturing. guidechem.com The production of complex molecules often relies on starting materials with well-defined stereochemistry, a role for which this compound is suited.
Significance in Petroleum Refining and Hydrocarbon Mixture Characterization
Cyclopentane, 1,2,4-trimethyl-, trans,cis- is a known component of gasoline and other petroleum products. coompo.comchemicalbook.com Its presence is relevant in the analysis of fuel composition and in atmospheric chemistry studies tracking volatile organic compounds (VOCs) from vehicle emissions. dtu.dkmdpi.comca.gov The characterization of such complex hydrocarbon mixtures is essential for both quality control in refining and for environmental monitoring.
Historically, techniques such as infrared spectroscopy were used to analyze the purity of trimethylcyclopentane isomers, with absorption bands serving as a check for purity. archive.org In modern petroleum analysis, gas chromatography is a key technique. The Kovats retention index, a standardized measure used in chromatography, helps in the precise identification of individual isomers like trans,cis-1,2,4-trimethylcyclopentane within a complex hydrocarbon mixture. musechem.com
Table 1: Physical and Chemical Properties of Cyclopentane, 1,2,4-trimethyl-, trans,cis-
| Property | Value |
|---|---|
| CAS Number | 16883-48-0 |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| Boiling Point | 109.85°C |
| Melting Point | -130.78°C |
| Flash Point | 9.2°C |
| Density | 0.7430 g/cm³ |
| Refractive Index | 1.414 |
Data sourced from multiple chemical databases. guidechem.commusechem.com
Investigations in Polymer Science (e.g., as monomers or modifiers in polymer matrices)
While some sources make general claims that the compound contributes to innovations in polymer science, specific applications of Cyclopentane, 1,2,4-trimethyl-, trans,cis- as a monomer or polymer modifier are not well-documented in available research. musechem.com As a saturated alkane, it lacks the double bonds typically required to participate in addition polymerization reactions. msu.edu
Some research has explored cycloalkanes for creating new polymers, and trans,cis-1,2,4-trimethylcyclopentane has been identified as a decomposition product in the thermocatalytic breakdown of vulcanized rubber. tamu.edu However, this indicates it as a product of polymer degradation rather than a precursor in polymer synthesis.
Fundamental Studies in Supramolecular Chemistry and Molecular Recognition (general class of compounds)
The field of supramolecular chemistry investigates how molecules assemble and interact through non-covalent forces, a process known as molecular recognition. nih.gov A key area within this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. thno.org Macrocyclic hosts like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are particularly adept at binding non-polar guest molecules in aqueous solutions. nih.gov
Cycloalkanes, being non-polar hydrocarbons, are ideal candidates to act as guest molecules. ucalgary.ca Fundamental studies have investigated how the structural features of cycloalkane-based compounds, including ring size and stereochemistry, influence their ability to act as guests or to form larger supramolecular assemblies like gels. uab.cat The specific three-dimensional shape and substituent arrangement of isomers like trans,cis-1,2,4-trimethylcyclopentane can dictate the strength and selectivity of their binding within a host molecule. This makes the general class of trimethylcyclopentanes valuable for fundamental research into the nature of non-covalent interactions and the principles of molecular self-assembly.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 1,1-dimethylcyclohexane |
| 1,2,3-trimethylcyclohexane |
| 1,2,4-trimethylcyclohexane |
| 1-trans-2-cis-4-Trimethylcyclopentane-d3 |
| Cyclopentane, 1,2,4-trimethyl-, trans,cis- |
| Cyclodextrin (B1172386) |
| Ethylene |
| Isobutylene |
| Methyl methacrylate |
| Styrene |
Q & A
Basic: What are the primary synthetic routes for cis,cis,trans-1,2,4-trimethylcyclopentane?
Methodological Answer:
The synthesis typically involves acid-catalyzed cyclization or alkylation of cyclopentane derivatives. For example, aluminum trichloride (AlCl₃) facilitates the electrophilic substitution of cyclopentane with methyl halides, directing substituents to specific positions based on ring strain and steric effects . Post-synthesis purification requires fractional distillation due to the close boiling points of stereoisomers (e.g., 115–117°C for cis,cis,trans-isomer at 730 Torr) . Validation via GC-MS ensures stereochemical purity, referencing retention indices from established databases .
Basic: How can NMR spectroscopy differentiate stereoisomers of 1,2,4-trimethylcyclopentane?
Methodological Answer:
- ¹H NMR : Vicinal coupling constants (J values) distinguish cis (J ≈ 6–8 Hz) and trans (J ≈ 10–12 Hz) methyl groups. For example, trans-1,2-dimethyl groups exhibit larger splitting due to dihedral angles near 180° .
- ¹³C NMR : Unique carbon environments are resolved by chemical shifts. Cis-methyl groups deshield adjacent carbons by 2–3 ppm compared to trans configurations .
- NOESY : Nuclear Overhauser effects confirm spatial proximity of methyl groups in cis isomers, unlike trans arrangements .
Basic: What experimental techniques are critical for determining the physical properties of 1,2,4-trimethylcyclopentane isomers?
Methodological Answer:
- Boiling Point : Differential scanning calorimetry (DSC) measures phase transitions. cis,trans,cis-isomers boil at ~298°C, while cis,cis,trans isomers boil at ~306°C .
- Density : Pycnometry at 20°C yields 0.7852 g/cm³ for the cis,cis,trans isomer, correlating with molecular packing efficiency .
- Refractive Index : Polarimetry distinguishes isomers, with trans-rich configurations showing higher indices (e.g., 1.4087 for cis,cis,trans) due to increased polarizability .
Advanced: How can computational modeling resolve contradictions in stereochemical stability data?
Methodological Answer:
Discrepancies in reported thermodynamic stabilities (e.g., axial vs. equatorial methyl orientations) are addressed via Density Functional Theory (DFT) .
- Geometry Optimization : B3LYP/6-31G* calculations minimize steric strain, revealing cis,trans,cis isomers as 2–3 kcal/mol more stable than cis,cis,trans due to reduced 1,3-diaxial interactions .
- Gibbs Free Energy : Relative isomer stability is quantified using vibrational frequency analysis, validated against experimental calorimetry data .
Advanced: What environmental analytical methods detect 1,2,4-trimethylcyclopentane in VOC emissions?
Methodological Answer:
- GC-MS : A Petrocol DH column (Catalog No. 24160-U) separates isomers using a 60°C to 250°C gradient. The cis,cis,trans isomer elutes at 12.3 min (RT) with m/z 112 (M⁺) .
- Atmospheric Reactivity : OH radical reaction rates (kOH) are measured via smog chamber studies. The trans,cis isomer exhibits a kOH of 1.6 × 10⁻¹¹ cm³/molecule·s, indicating moderate persistence .
- Quantification : EPA Method 8260B (purge-and-trap GC-MS) achieves detection limits of 0.1 µg/m³ in air samples .
Advanced: How do stereochemical variations impact catalytic hydrogenation pathways?
Methodological Answer:
- Catalyst Selectivity : Pt/Al₂O₃ preferentially hydrogenates cis-methyl groups due to planar adsorption, reducing trans isomers by 20–30% compared to Pd/C .
- Kinetic Isotope Effects : Deuterium labeling (e.g., C₈D₁₆) reveals cis-methyl groups undergo H₂ addition 1.5× faster than trans, attributed to steric hindrance .
- Mechanistic Probes : In situ IR spectroscopy tracks intermediate alkene formation during partial hydrogenation, confirming chair-like transition states for cis isomers .
Advanced: What strategies resolve ambiguities in IUPAC naming for poly-substituted cyclopentanes?
Methodological Answer:
- Cahn-Ingold-Prelog Priority : Assign R/S configurations to stereocenters. For example, 1α,2α,4β denotes methyl groups at positions 1 (R), 2 (R), and 4 (S) .
- Stereodescriptors : Use cis,trans for adjacent substituents and r (reference) for non-adjacent groups. The cis,cis,trans isomer is systematically named (1R,2R,4S)-1,2,4-trimethylcyclopentane .
- X-ray Crystallography : Resolves naming disputes by confirming absolute configurations (e.g., CCDC deposition 4850-28-6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
